4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine
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Overview
Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a methoxy group at the 6-position and an azetidine ring at the 4-position, which is further substituted with a 4-bromo-1H-pyrazol-1-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to have diverse pharmacological effects . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds with a pyrazole core have been shown to affect a wide range of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
The therapeutic effects of similar compounds are usually the result of their interaction with their targets, leading to changes at the molecular and cellular levels that result in the desired therapeutic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine typically involves multiple steps:
Formation of the 4-bromo-1H-pyrazole: This can be achieved through the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Synthesis of the azetidine intermediate: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 3-chloropropylamine and formaldehyde under basic conditions.
Coupling of the pyrazole and azetidine: The 4-bromo-1H-pyrazole is then coupled with the azetidine intermediate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the pyrimidine ring: The final step involves the formation of the pyrimidine ring, which can be achieved through a cyclization reaction involving appropriate precursors like 2,4-dichloro-6-methoxypyrimidine and the azetidine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the bromine atom on the pyrazole ring, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromine atom on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Dehalogenated or hydrogenated products.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for studying molecular recognition processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored properties for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine
- 4-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine
- 4-{3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine
Uniqueness
The uniqueness of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine lies in the presence of the bromine atom on the pyrazole ring, which can significantly influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O/c1-19-12-2-11(14-8-15-12)17-4-9(5-17)6-18-7-10(13)3-16-18/h2-3,7-9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGURVEHBOCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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